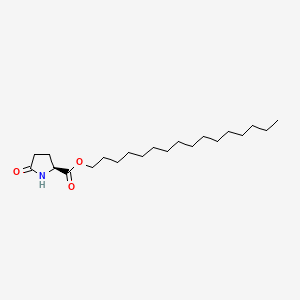

Cetyl PCA

Description

Contextualizing the Academic Significance of Fatty Acid Esters in Chemical Sciences

Fatty acid esters are a class of chemical compounds formed by the reaction of a fatty acid with an alcohol. wisdomlib.orglabinsights.nl They are significant in chemical sciences due to their diverse structures and properties, which lead to a wide range of applications and biological functions. wisdomlib.org The properties of fatty acid esters are influenced by the length and saturation of the fatty acid chain and the nature of the alcohol component. frontiersin.org

In academic research, fatty acid esters are studied for their roles in various biochemical processes and interactions within living organisms. wisdomlib.org They are also explored for their potential in industrial applications, including their use as surfactants, emulsifiers, lubricants, and components in food, cosmetics, and pharmaceuticals. labinsights.nlfrontiersin.orgwisdomlib.orgtaylorandfrancis.com The synthesis of fatty acid esters, such as fatty acid methyl esters (FAME), is a key area of research, particularly in the context of biodiesel production through transesterification. wisdomlib.orgtaylorandfrancis.com Furthermore, the physicochemical properties of fatty acid esters, such as their surface activity and ability to stabilize emulsions, are subjects of ongoing investigation. frontiersin.orgresearchgate.net

Overview of Pyrrolidone Carboxylic Acid (PCA) Derivatives in Biological and Material Systems

Pyrrolidone Carboxylic Acid (PCA), also known as 5-oxoproline or pyroglutamic acid, is a cyclic derivative of glutamic acid. nih.govwikipedia.orgulprospector.com It is a naturally occurring component of the skin's natural moisturizing factor (NMF) and plays a role in maintaining skin hydration. google.comyrchemspec.com PCA is a physiological molecule found in several organs and is involved in numerous biological mechanisms as a biochemical and metabolic intermediate. ulprospector.com

Derivatives of PCA, such as salts and esters, are of interest in both biological and material systems due to the properties conferred by the PCA moiety. PCA and its salts are widely used in cosmetics as hydrating agents due to their hygroscopic nature. google.comyrchemspec.com PCA derivatives are also recognized as important molecules in chemical transformations and as building blocks for other compounds. oist.jp Some PCA derivatives have shown potential therapeutic applications, including their use as enzyme inhibitors. oist.jp Research also explores the use of N-acylate derivatives of PCA as surfactants with hydrating activity. google.com The electrolytic character of PCA salts influences their behavior in formulations, particularly concerning compatibility with gelling agents and the stabilization of emulsions. cosmeticobs.com

Scope and Research Trajectories for Cetyl PCA Investigations

This compound, as an ester derivative of PCA and cetyl alcohol, combines the hydrating potential associated with PCA with the emollient and stabilizing characteristics of a long-chain fatty alcohol. This dual nature positions this compound as a compound of interest in advanced chemical and biophysical research, particularly in areas related to interfaces, formulations, and interactions with biological membranes.

Current research trajectories for this compound investigations include exploring its function as a surfactant and emulsifying agent in various chemical formulations. Its application in studies concerning skin conditioning and moisturizing effects is also a relevant area of research, building upon the known properties of PCA as a component of the skin's NMF. ontosight.ai The potential use of this compound in drug delivery systems is being explored due to its emulsifying capabilities.

Further research could delve into the detailed molecular interactions of this compound in complex systems, such as lipid bilayers, to better understand its mechanism of action at a molecular level. Studies employing techniques like molecular dynamics simulations, similar to those used for other cetyl-based surfactants, could provide insights into its self-aggregation behavior and interactions with solvent and other components in a formulation. researchgate.net Investigations into the synthesis of this compound, including exploring efficient esterification processes and purification methods, remain relevant for optimizing its production for various applications. The stability and potential degradation pathways of this compound under different environmental conditions could also be subjects of further academic inquiry.

The application of multivariate analysis techniques, such as Principal Component Analysis (PCA), which are used in analyzing complex datasets in chemical and biological studies, could be valuable in understanding the factors influencing the properties and performance of formulations containing this compound. semanticscholar.orgnih.govnih.gov Research into the environmental impact and biodegradability of this compound, similar to studies conducted on other fatty acid esters, could also be a future research trajectory. frontiersin.org

Properties

CAS No. |

37673-20-4 |

|---|---|

Molecular Formula |

C21H39NO3 |

Molecular Weight |

353.5 g/mol |

IUPAC Name |

hexadecyl (2S)-5-oxopyrrolidine-2-carboxylate |

InChI |

InChI=1S/C21H39NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-25-21(24)19-16-17-20(23)22-19/h19H,2-18H2,1H3,(H,22,23)/t19-/m0/s1 |

InChI Key |

BJXKLGPZWDKIHU-IBGZPJMESA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCCOC(=O)[C@@H]1CCC(=O)N1 |

Canonical SMILES |

CCCCCCCCCCCCCCCCOC(=O)C1CCC(=O)N1 |

Origin of Product |

United States |

Synthetic Methodologies and Chemo Enzymatic Pathways for Cetyl Pca and Analogous Fatty Acid Esters

Esterification Strategies for Cetyl Pyrrolidone Carboxylate Synthesis

The formation of Cetyl PCA involves creating an ester bond between the hydroxyl group of cetyl alcohol and the carboxyl group of pyrrolidone carboxylic acid. This reaction typically requires the removal of water to drive the equilibrium towards product formation.

Conventional Synthetic Approaches

Conventional synthesis of this compound is primarily achieved through the direct esterification of cetyl alcohol with pyrrolidone carboxylic acid. This method commonly utilizes strong acid catalysts, such as sulfuric acid, to facilitate the reaction. The reaction is typically conducted at elevated temperatures, generally ranging between 150°C and 200°C. Continuous removal of water, a byproduct of the esterification, is essential to maximize the yield of this compound . This can be achieved through techniques like distillation, often employing a Dean-Stark apparatus in laboratory settings or continuous distillation systems in industrial processes .

Conventional methods for preparing fatty acid esters, in general, often involve the direct condensation of carboxylic acids with alcohols using acid catalysis, such as Fischer esterification. These methods, while established, can have environmental drawbacks due to the use of strong, corrosive mineral acids and can require additional purification steps to remove catalyst residues researchgate.netgoogle.com.

Continuous Flow Synthesis Optimization for Cetyl-Derived Compounds

Continuous flow synthesis offers potential advantages for the production of cetyl-derived compounds, including improved efficiency, scalability, and control over reaction parameters rsc.orgrsc.orgmdpi.com. While specific details on the continuous flow synthesis of this compound are limited in the provided results, research on the continuous flow synthesis of other esters, such as di-carboxylate esters and cetyl esters, highlights the benefits of this approach rsc.orgrsc.orgmdpi.comresearchgate.net.

Continuous flow systems, particularly those utilizing technologies like vortex fluidic devices, can mediate ester synthesis efficiently, sometimes at milder temperatures and shorter reaction times compared to batch processes rsc.org. For instance, the synthesis of di-esters has been achieved at room temperature in a continuous flow vortex fluidic device with high yields and short residence times rsc.org. Similarly, continuous flow enzymatic synthesis of other esters has demonstrated advantages like atom economy, reproducibility, safer solvents, and rapid reaction times mdpi.comresearchgate.net. A continuous flow protocol for the synthesis of cetylpyridinium (B1207926) chloride, another cetyl-derived compound, significantly reduced reaction time from hours to minutes with high yield and purity thieme-connect.de. These examples suggest that continuous flow techniques could offer similar optimizations for this compound synthesis.

Enzymatic Synthesis and Biocatalytic Routes for Ester Formation

Enzymatic synthesis, or biocatalysis, presents a greener and more environmentally friendly alternative for ester formation, often operating at lower temperatures and potentially without the need for harsh solvents researchgate.netresearchgate.netdntb.gov.ua. Lipases are commonly employed enzymes for catalyzing esterification reactions researchgate.netresearchgate.netnih.govresearchgate.net.

Studies on the enzymatic synthesis of various cetyl esters, such as cetyl laurate, myristate, palmitate, and stearate, using commercial lipase (B570770) preparations have been reported researchgate.net. These processes can be optimized for solvent-free conditions, aligning with green chemistry principles researchgate.net. For example, the enzymatic synthesis of cetyl caprate using immobilized lipase under solvent-free conditions achieved a high yield under optimized temperature, enzyme loading, molar ratio, and agitation speed researchgate.net.

While direct enzymatic synthesis of this compound is not explicitly detailed in the provided snippets, the successful biocatalytic esterification of pyroglutamic acid (pyrrolidone carboxylic acid) with dodecanol (B89629) to form dodecyl pyroglutamate (B8496135) using lipase from Candida antarctica B demonstrates the feasibility of using enzymes for synthesizing esters of pyrrolidone carboxylic acid nih.gov. Comparing this enzymatic approach to chemical catalysis using an ion exchange resin showed that the biocatalyst provided a higher molar yield nih.gov. The use of lipases for catalyzing esterification reactions of carboxylic acids with alcohols is a well-established biocatalytic route dntb.gov.uaresearchgate.netresearchgate.net.

Reaction Kinetics and Mechanistic Studies of this compound Formation

Understanding the reaction kinetics and mechanism of this compound formation is crucial for optimizing synthesis. The esterification of carboxylic acids with alcohols is generally an equilibrium reaction. Acid catalysts, in conventional synthesis, function by protonating the carboxylic acid, making the carbonyl carbon more susceptible to nucleophilic attack by the alcohol. The reaction proceeds through a tetrahedral intermediate, followed by the elimination of water and regeneration of the catalyst.

Kinetic studies on the esterification of other fatty acids with alcohols, such as lauric acid with ethanol (B145695) catalyzed by deep eutectic solvents, provide insights into the factors influencing reaction rates, including temperature, catalyst loading, and reactant molar ratios researchgate.net. Pseudo-homogeneous models based on activity have been used to describe the kinetics of such esterification reactions researchgate.net.

In enzymatic esterification, the mechanism involves the lipase enzyme catalyzing the formation of an ester bond. Lipases typically operate through a ping-pong bi-bi mechanism, involving the formation of an acyl-enzyme intermediate. Factors such as enzyme concentration, temperature, substrate concentrations, and the presence of water can significantly influence the reaction rate and equilibrium in biocatalytic esterification researchgate.netresearchgate.net. Research on enzymatic esterification has investigated the effect of various parameters to achieve optimal yields and reaction times researchgate.netresearchgate.net.

Detailed mechanistic studies specifically on this compound formation would likely involve investigating the transition states and energy profiles of the catalyzed reaction, whether chemically or enzymatically mediated. While the provided information outlines the general esterification process and factors affecting related reactions, specific kinetic and mechanistic data for this compound synthesis were not extensively detailed.

Purification and Isolation Techniques for High-Purity this compound

Achieving high purity of this compound after synthesis is essential, particularly for its use in cosmetic and pharmaceutical applications. Purification and isolation techniques aim to remove unreacted starting materials, catalysts, byproducts, and other impurities .

In conventional synthesis, purification steps typically involve removing catalyst residues and unreacted starting materials. Techniques such as crystallization and distillation, including vacuum distillation, are employed to obtain high-purity this compound . Vacuum distillation is particularly useful for separating the product from less volatile components and residual acids .

For analogous fatty acid esters, recovery from the reaction mixture can involve techniques like crystallization and filtration google.com. The specific purification method may depend on the synthesis route and the nature of impurities present.

In the context of biocatalytic synthesis, purification might involve separating the enzyme from the product and any remaining substrates or byproducts. While not specifically detailed for this compound, purification of other biocatalytically produced compounds, such as pyrrolidone carboxyl peptidase, has been achieved using techniques like hydrophobic interaction chromatography nih.gov. General isolation techniques for compounds from complex mixtures can also include methods like precipitation with agents such as cetyl-N,N,N-trimethylammonium bromide, followed by filtration and drying scielo.brresearchgate.net. However, the application of such methods would depend on the specific properties of this compound and the impurities.

The choice of purification technique is influenced by the desired purity level and the scale of production . Industrial processes often employ optimized purification strategies, such as continuous monitoring and control of parameters during vacuum distillation, to ensure batch-to-batch consistency and high product quality .

Molecular Level Interactions and Supramolecular Assembly of Cetyl Pca Analogs

Investigation of Micellar and Self-Assembly Behavior of Cetyl-Based Amphiphiles

Cetyl-based amphiphiles, including Cetyl PCA, exhibit micellar and self-assembly behavior in solution. This involves the formation of aggregates where the hydrophobic tails are sequestered from the solvent, while the hydrophilic headgroups are exposed to it .

Critical Micelle Concentration (CMC) Determination and Analysis

Factors Influencing Micellar Structure and Dynamics

The structure and dynamics of micelles formed by cetyl-based amphiphiles are influenced by various factors. Molecular dynamics simulations of cetylpyridinium (B1207926) bromide (CPB) micelles, for instance, have shown that the movement of the hydrophobic tail region leads to conformational changes within the micelle nih.govresearchgate.netresearchgate.net. The presence of salts and the concentration of the surfactant can also influence micelle hydration and aggregation number (Nagg), which is the number of molecules per micelle frontiersin.org. For example, increasing salt concentration can decrease micelle hydration and increase Nagg frontiersin.org. The type of solvent mixture can also affect micelle aggregation number researchgate.net.

Interfacial Phenomena and Monolayer Behavior of Cetyl Derivatives

Cetyl derivatives are known to reduce interfacial tension due to their amphiphilic nature, allowing for the formation of stable emulsions inci.guideimcd.es. This reduction in interfacial tension is a key aspect of their function as surfactants and emulsifiers . Studies on interfacial tension often involve techniques like pendant drop tensiometry researchgate.net. While direct information on this compound monolayer behavior was not found, research on other cetyl compounds and surfactants indicates that factors like temperature and the presence of other substances can influence interfacial properties and the arrangement of hydrophobic tails at interfaces researchgate.netcolab.ws. The ability to form stable monolayers or films at interfaces is related to their surfactant properties .

Solvation Dynamics and Molecular Conformation in Diverse Media

The behavior of this compound in different media is influenced by its solvation dynamics and molecular conformation. Molecular dynamics simulations of cetylpyridinium bromide (CPB) in pure water and 1-octanol (B28484) have been used to study solvation and rotational correlation time nih.govresearchgate.net. These studies can reveal how the solvent environment affects the mobility and orientation of the molecule. Principal Component Analysis (PCA) can be applied to analyze conformational changes of the hydrophobic tail region in different environments nih.govresearchgate.netresearchgate.net. The solubility of related compounds like Sodium PCA in water and limited solubility in organic solvents suggests that the PCA headgroup is highly hydrophilic, while the cetyl tail provides hydrophobicity, influencing its behavior in diverse media zhishangchemical.com.

Interaction Mechanisms with Macro- and Biomacromolecular Systems

This compound and related amphiphiles can interact with various macro- and biomacromolecular systems. This compound is described as integrating with the lipid bilayers of the skin, enhancing skin barrier function . This interaction likely involves the insertion of the hydrophobic cetyl tail into the lipid bilayer, with the PCA headgroup interacting with the more aqueous environment. Studies on the interaction of cetylpyridinium chloride with giant lipid vesicles have shown a three-stage process involving the formation of stable mixed bilayers, followed by disintegration and the formation of mixed micelles at higher surfactant concentrations nih.gov. The interaction of surfactants with lipid bilayers can affect membrane fluidity and phase behavior, which can be investigated using techniques like dynamic light scattering (DLS) and Langmuir-Blodgett troughs .

Interactions with polymers have also been studied for cetyl-based compounds. For example, the interaction between cetylpyridinium chloride and water-soluble polymers like poly(vinylpyrrolidone) (PVP) and poly(ethylene glycol) (PEG) has been investigated using techniques such as electrical conductivity and fluorescence probing nih.gov. These interactions can lead to the formation of coacervates or affect the rheological properties of polymer solutions google.comgoogle.com. The PCA group, being able to form ionic bonds with free amino groups, can contribute to interactions with proteins like keratin (B1170402) inci.guideimcd.es.

While specific detailed research findings and data tables solely focused on this compound's interactions at the molecular level with various systems were not extensively available in the provided search results, the principles observed for analogous cetyl-based amphiphiles and PCA derivatives offer insights into the likely interaction mechanisms of this compound.

Data Tables

Based on the search results, specific quantitative data tables solely for this compound's micellar properties or interactions were not found. However, the types of data collected for similar compounds are presented below as examples of relevant parameters in the study of cetyl-based amphiphiles.

| Property | Analyte (Example from Search Results) | Measurement Method | Typical Observation/Value | Source (Example) |

| Critical Micelle Concentration (CMC) | Cetylpyridinium Chloride (CPCl) | Conductometry | Increase with increasing organic solvent concentration | researchgate.net |

| Aggregation Number (Nagg) | Cetyltrimethylammonium Bromide (CTAB) | Fluorescence measurements | Decreases with increasing organic solvent content | researchgate.net |

| Interfacial Tension | Various Surfactants | Pendant drop tensiometry | Reduction compared to pure solvent | researchgate.net |

| Interaction with Lipids | Cetylpyridinium Chloride (CPC) | Potentiometry, Fluorescence | Formation of mixed bilayers and micelles | nih.gov |

| Interaction with Polymers | Cetylpyridinium Chloride + PVP/PEG | Electrical conductivity, Fluorescence | Evidence of interaction | nih.gov |

Computational and Theoretical Chemistry Approaches for Cetyl Pca Systems

Molecular Dynamics (MD) Simulations of Cetyl-Containing Species in Solution and Organized Assemblies

Molecular Dynamics (MD) simulations are a widely used computational technique to study the time-dependent behavior of molecular systems. By simulating the motion of atoms and molecules based on interatomic forces, MD can provide insights into the conformational dynamics, aggregation behavior, and interactions of compounds like Cetyl PCA in various environments, such as aqueous solutions or organized assemblies like micelles. While direct MD studies specifically on this compound were not extensively found in the immediate search results, studies on similar cetyl-containing surfactants, such as Cetylpyridinium (B1207926) Bromide (CPB), offer valuable insights into the methodologies and expected behaviors of molecules with a long alkyl chain and a polar headgroup ontosight.ainih.govfishersci.pt.

Force Field Development and Validation for Alkyl Pyrrolidone Carboxylates

Accurate MD simulations rely on well-parameterized force fields, which describe the potential energy of a system as a function of the atomic coordinates. Force fields consist of parameters that define the interactions between atoms, including bonded terms (bond stretching, angle bending, dihedral rotation) and non-bonded terms (Lennard-Jones and electrostatic interactions). For simulating molecules like this compound, which contains an alkyl chain and a pyrrolidone carboxylate group, appropriate force field parameters are essential.

The development and validation of force fields for complex organic molecules and surfactants is an active area of research sigmaaldrich.comthermofisher.cn. Studies on related compounds, such as the development of a united-atom force field for CPB, demonstrate the process of creating parameters that can accurately reproduce experimental data, such as the formation of stable micellar aggregates in simulations ontosight.ainih.govfishersci.pt. The validation typically involves comparing simulation results (e.g., structural properties, diffusion coefficients) with available experimental data ontosight.ainih.govfishersci.pt. For alkyl pyrrolidone carboxylates, force field development would involve determining parameters that accurately represent the specific chemical environment of the pyrrolidone ring and the carboxylate group, as well as their interactions with the cetyl chain and the surrounding medium. Transferable force fields, designed to be applicable to a wide range of molecules or functional groups, can also be adapted and validated for such systems sigmaaldrich.comnih.gov.

Conformational Analysis and Dynamics of this compound-like Structures

MD simulations allow for the detailed analysis of the conformational landscape and dynamics of molecules. For this compound, this involves studying the flexibility of the cetyl tail and the pyrrolidone ring, and how their conformations change over time in different environments. Techniques such as Principal Component Analysis (PCA) are commonly applied to MD trajectories to identify the dominant modes of motion and conformational changes in a molecule.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, provide a detailed description of the electronic structure of molecules. These methods can be used to determine properties such as molecular geometry, charge distribution, dipole moment, and reactivity. For this compound, quantum chemical calculations can offer insights into the electronic properties of the pyrrolidone carboxylate headgroup and its interaction with the cetyl tail.

Methods like Density Functional Theory (DFT) are widely used for calculating the electronic structure of organic molecules. DFT calculations can provide information about the distribution of electron density within the this compound molecule, which is crucial for understanding its interactions with other molecules, such as solvent molecules or components in a formulation. These calculations can also help predict the reactivity of specific parts of the molecule, although studies specifically detailing the reactivity of this compound using quantum chemistry were not prominent in the search results. However, quantum chemical calculations have been applied to study the electronic structures and properties of other ester compounds and surfactants to understand their behavior and interactions. For instance, studies on ester collectors have used quantum chemical calculations to analyze electronic properties like HOMO and LUMO energies and atomic charges to understand their collecting abilities. Applying similar approaches to this compound could provide valuable information about the electronic factors influencing its physical and chemical properties.

Quantitative Structure-Property Relationships (QSPR) and Machine Learning in Predicting this compound Behavior

Quantitative Structure-Property Relationship (QSPR) modeling involves developing mathematical models that relate the chemical structure of compounds to their macroscopic properties. Machine learning techniques are increasingly being integrated with QSPR to build more robust and predictive models. These approaches can be used to predict various properties of this compound and similar alkyl pyrrolidone carboxylates based on their molecular structures, potentially reducing the need for extensive experimental testing.

QSPR studies typically involve calculating a range of molecular descriptors that capture different aspects of the chemical structure, such as constitutional, topological, geometrical, and electronic properties. These descriptors are then used as input variables to train machine learning models (e.g., multiple linear regression, support vector machines, neural networks) to predict a specific property. This methodology has been applied to predict properties of various surfactants, including critical micelle concentration and surface tension.

Descriptor Selection and Feature Engineering in Chemical Space

A critical step in QSPR and machine learning is the selection of relevant molecular descriptors and feature engineering. This involves identifying the structural features that are most influential in determining the property of interest. Various computational tools and statistical methods, such as PCA and genetic algorithms, can be employed for descriptor selection and dimensionality reduction. PCA, for example, can help identify the most significant variables responsible for the variation in a dataset of molecular descriptors.

For this compound and related compounds, descriptor selection would involve choosing descriptors that effectively capture the characteristics of the long alkyl chain, the pyrrolidone ring, and the ester linkage, as well as their combined influence on properties like solubility, surface activity, or interactions with biological systems. Feature engineering might involve creating new descriptors that are combinations or transformations of the initial set, potentially leading to improved model performance. The goal is to select a subset of descriptors that are both informative and not highly correlated, addressing issues like multicollinearity that can affect the stability of regression models.

Predictive Modeling of Molecular and Material Properties

Once relevant descriptors are selected, machine learning models are trained to predict the desired molecular or material properties of this compound and similar compounds. These properties could include physicochemical properties relevant to its application in formulations, such as solubility, emulsifying ability, or interactions with other ingredients. Predictive modeling can also extend to properties related to the behavior of this compound in different environments or its potential to form specific structures.

Machine learning models have been successfully used to predict a wide range of properties for organic molecules and materials. For instance, models have been developed to predict solubility, boiling points, and properties of polymers based on their molecular structures. In the context of surfactants, QSPR models have been used to estimate properties like critical micelle concentration and hydrophilic-lipophilic balance (HLB). Applying these techniques to this compound would involve building models trained on data from a series of related compounds, allowing for the prediction of its properties and potentially guiding the design of new compounds with desired characteristics. The performance of these predictive models is typically evaluated using statistical metrics and validation strategies to ensure their reliability and generalization ability.

Cetyl Pca in Advanced Material Science and Formulation Design

Role of Cetyl PCA in Emulsion Stability and Rheological Properties of Formulations

This compound functions as a surfactant and emulsifier, playing a crucial role in the stability and rheological behavior of formulations. By reducing the surface tension between different phases, it facilitates the formation of stable emulsions. Its multi-functional nature, acting as both a humectant and an emollient, allows it to enhance the spreadability of formulations without compromising their stability.

The stability of emulsion systems is influenced by various factors, including the quantitative ratio and composition of ingredients, processing conditions, and the use of appropriate emulsifying or surface stabilizing agents. librarynmu.com Rheological properties, such as flow type, yield stress, and viscosity, are critical quality attributes for semi-solid dosage forms like emulsions and creams, impacting their stability, dispensing, and application. librarynmu.comnih.gov Yield stress, in particular, is a significant rheological parameter for imparting stability to emulsion formulations. researchgate.netarts.ac.uk The rheological character of a formulation, described by its flow behavior over a range of shear rates and over time, is dictated by the raw materials and their combination. researchgate.net The microstructure of a formulation, encompassing droplet size and the distribution of structuring agents, also significantly affects physical stability and rheological properties. nih.gov

Integration into Nanostructured Lipid Carriers (NLCs) and Other Delivery Systems

This compound is explored for potential use in drug delivery systems, leveraging its emulsifying capabilities. Nanostructured Lipid Carriers (NLCs), an evolution of Solid Lipid Nanoparticles (SLNs), are nano-sized colloidal systems composed of a mixture of solid and liquid lipids. nih.govpensoft.net This composition results in an unstructured matrix with enhanced drug loading capacity and modified release properties compared to SLNs. pensoft.netdovepress.comdrug-dev.com NLCs are recognized as biocompatible, non-toxic, and stable carriers for drug delivery through various routes, including topical application. nih.govpensoft.net

Lipid nanoparticles, including NLCs, are promising candidates for overcoming the skin barrier for drug penetration. fu-berlin.de The incorporation of active ingredients into NLCs can enhance their chemical stability and improve their delivery to target sites. pensoft.netdovepress.commdpi.com

Influence on Particle Size and Colloidal Stability

The physicochemical properties of lipid nanoparticles, such as particle size, size distribution (indicated by the polydispersity index, PDI), and surface charge (zeta potential), are critical for their in vitro stability and drug delivery performance. researchgate.netbohrium.com Studies on NLCs and lipid nanoparticles have shown that the type and concentration of both lipids and surfactants significantly influence particle size and stability. mdpi.comresearchgate.netbohrium.combibliotekanauki.pl

For instance, cetyl palmitate-based NLCs have been prepared with mean particle sizes typically ranging from 160 to 240 nm and low PDI values (below 0.2), indicating narrow size distributions. mdpi.comnih.gov Zeta potential values in the range of -40 to -50 mV have been observed for stable NLC formulations stabilized by appropriate emulsifiers. nih.gov Colloidal stability studies over time, assessing changes in particle size and PDI, are essential to confirm the long-term stability of these systems. researchgate.netbohrium.comnih.gov

Table 1 summarizes typical particle size and stability characteristics observed in studies involving lipid nanoparticles relevant to NLC formulations:

| Formulation Type | Solid Lipid | Liquid Lipid | Particle Size (nm) | PDI | Zeta Potential (mV) | Stability Observation | Source |

| Cetyl Palmitate-based NLCs | Cetyl Palmitate | Caprylic/capric triacylglycerols | 180-240 | < 0.2 | -40 to -50 | Good physical stability | nih.gov |

| Compritol-based NLCs | Compritol | MCT, Oleic Acid, Linoleic Acid | 217-261 | 0.215-0.222 | -21.6 to -35.6 | Stable over 28 days (storage dependent) | nih.gov |

| CBD-loaded NLCs | Cetyl Palmitate | Transcutol P, MCT, Oleic Acid | 163-176 | < 0.1 | Affected by surfactant/oil type | mdpi.com | |

| Lipid Nanoparticles (various lipids) | Cetyl Palmitate, etc. | Various | Varied | Varied | +3.4 to -13 | Stability over 2 years influenced by lipid/surfactant | researchgate.netbohrium.com |

| NLC (Ultrasonication method) | Various | Caprilic/capric triglyceride | 60-80 | ~0.237 | Up to -30 | Stability confirmed by macroscopic observation | bibliotekanauki.pl |

Understanding Component Interactions within Nano-Formulations

Detailed knowledge of the interactions between drugs and nanocarriers, particularly regarding drug localization and distribution within the carrier matrix, is crucial for efficient nanocarrier fabrication. fu-berlin.de Techniques such as Electron Paramagnetic Resonance (EPR) spectroscopy have been employed to investigate the localization and interaction of model compounds, including spin-labeled PCA, within nanostructured lipid particles. fu-berlin.de These studies provide insights into how components are distributed within the nano-formulation.

Interfacial Science and Surface Modification Applications of Cetyl-Derived Compounds

Cetyl-derived compounds, including this compound, are active in interfacial science due to their surfactant properties, which enable them to reduce surface or interfacial tension. wikipedia.org This characteristic is fundamental to their function as emulsifiers. Beyond emulsification, cetyl-derived compounds are utilized in surface modification applications to alter the properties of various materials.

For example, cetyl alcohol has been used for the surface functionalization of boron nitride nanosheets. This modification enhances the interaction of the nanosheets with other compounds, leading to improved solubility, emulsification, and lubrication capabilities, expanding their utility in areas like cosmetics and pharmaceuticals. researchgate.netchalcogen.ro The functionalization process modifies the surface properties of the material, allowing for tailored interactions. Similarly, cetyl trimethyl ammonium (B1175870) bromide (CTAB), another cetyl-derived compound, has been used to modify the surface of lignin, changing its surface energy to be more hydrophobic and improving its interfacial adhesion and dispersion in composite materials. researchgate.net These examples highlight the versatility of cetyl-derived compounds in engineering the surface properties of diverse materials for specific applications.

Engineering of Semisolid Pharmaceutical and Cosmetic Formulations

This compound is a relevant ingredient in the engineering of semisolid pharmaceutical and cosmetic formulations, such as creams and lotions. The development of these formulations requires careful consideration of their physicochemical properties, including pH, thermal stability, spreading capacity, and rheological behavior. nih.gov

The rheological profile is a key quality attribute for semisolid biocomposites and other topical formulations, providing crucial information about their stability and guiding the establishment of technological parameters for pre-formulation and formulation processes. nih.govmdpi.com Manufacturing processes, including heating, cooling, mixing, and homogenization steps, significantly influence the microstructure, stability, and sensorial properties of semisolid formulations like ointments. nih.govmdpi.com

Microscopic Miscibility and Homogeneity Studies

Ensuring the microscopic miscibility and homogeneity of components within semisolid formulations is paramount for their stability, safety, and efficacy. researchgate.net Even when excipients appear visually miscible, microscopic heterogeneities can exist and lead to instability and phase separation over time. researchgate.netresearchgate.netnih.gov

Raman mapping combined with chemometric methods, such as Principal Component Analysis (PCA) and Multivariate Curve Resolution (MCR-ALS), are powerful tools for evaluating the spatial distribution and miscibility of compounds in semisolid pharmaceutical formulations at a microscopic level. researchgate.netresearchgate.netnih.gov These techniques can reveal the degree of homogeneity and identify potential issues related to phase separation that might not be detected by macroscopic observation alone, even after months of stability studies. researchgate.netresearchgate.net Studies utilizing these methods have evaluated the miscibility of various lipid mixtures, including those containing cetyl palmitate, to understand their impact on formulation stability. researchgate.netresearchgate.net

Table 2 illustrates the application of Raman mapping and chemometrics in evaluating miscibility in lipid mixtures for NLC formulations:

| Lipid Mixture Combination | Analytical Technique | Chemometric Method | Key Finding | Stability Correlation | Source |

| Cetyl Palmitate + Transcutol® | Raman mapping | PCA, MCR-ALS, ICA | Microscopic heterogeneity observed | Phase separation | researchgate.netnih.gov |

| Cetyl Palmitate + Capryol® | Raman mapping | MCR-ALS | Single histogram distribution, good miscibility | Stable | researchgate.net |

| Cetyl Palmitate + Dhaykol® | Raman mapping | MCR-ALS | Single histogram distribution, good miscibility | Stable | researchgate.net |

| Precirol® + Capryol® | Raman mapping | MCR-ALS | Narrower histogram than cetyl palmitate samples, but formulation unstable | Instable | researchgate.net |

These studies underscore the importance of microscopic analysis to fully understand the interactions and distribution of components within semisolid formulations and predict their long-term stability.

Optimization Methodologies for Formulation Parameters

Optimizing formulations containing this compound involves a systematic approach to identify and control factors influencing product performance and stability. This often utilizes experimental design techniques and multivariate analysis to understand the complex interactions between ingredients and processing parameters.

Detailed research findings highlight the importance of understanding how variations in composition, such as lipid and surfactant types and concentrations, influence the physicochemical properties of formulations bohrium.comresearchgate.net. Studies employing factorial designs have investigated the impact of these factors on characteristics like particle size, size distribution, and surface charge in lipid nanoparticles bohrium.comresearchgate.net. For instance, research on lipid nanoparticles demonstrated that both the concentration and type of lipid and surfactant are critical parameters affecting particle size and the long-term stability of the formulation bohrium.comresearchgate.net.

Multivariate evaluation techniques, such as Principal Component Analysis (PCA) and Partial Least Square (PLS) regression analysis, are valuable tools in this optimization process bohrium.comresearchgate.netimpactfactor.orgnih.gov. PCA helps in reducing the dimensionality of complex datasets and identifying key variables that significantly influence product performance impactfactor.orgnih.gov. It can be used to assess the qualitative and quantitative influence of investigated factors in formulations bohrium.comresearchgate.net. For example, PCA has been applied to evaluate different excipients to understand their impact on the availability of active ingredients in complex mixtures mdpi.com. This statistical method assists in identifying key factors that affect product quality and helps in streamlining manufacturing processes by highlighting important parameters impactfactor.org.

Research indicates that maintaining strict control over processing parameters is crucial for maximizing yield and ensuring batch-to-batch consistency during the synthesis of compounds like this compound . While this specifically relates to the preparation of the compound, the principle of controlled processing extends to its incorporation into formulations, where parameters such as temperature, mixing speed, and cooling rates can significantly impact the final product's microstructure, stability, and sensorial properties mdpi.com.

Studies on topical formulations have shown that processing conditions directly impact the microstructure, which in turn affects stability and performance attributes such as release and skin permeation mdpi.com. Multivariate analysis, including PCA, has been used to understand the correlation between operating parameters and measured properties in such formulations mdpi.com.

Optimization methodologies in pharmaceutical and cosmetic formulation often involve defining key parameters such as problem type (constrained vs. unconstrained), variables (independent vs. dependent), and application areas slideshare.net. Techniques like factorial design, response surface methodology, and multivariate analysis are routinely employed to develop formulations that meet desired quality attributes nih.govresearchgate.netresearchgate.net.

While specific data tables directly detailing the optimization of this compound formulations were not extensively found in the search results, the methodologies applied to similar lipid-based and cosmetic formulations provide a strong framework for how such optimization is conducted for this compound. These methods focus on systematically varying formulation components and process parameters, measuring the resulting product characteristics, and using statistical analysis to determine the optimal conditions for desired performance attributes like stability, texture, and hydration efficacy.

Interactive Data Table:

| Optimization Parameter | Methodologies Employed | Key Findings (General Formulation Science) | Relevance to this compound Formulations |

| Composition (Lipid/Surfactant) | Factorial Designs, PCA, PLS Regression Analysis bohrium.comresearchgate.net | Influences particle size, size distribution, surface charge, and long-term stability of nanoparticles bohrium.comresearchgate.net. | Critical for controlling emulsion stability, texture, and the delivery of this compound within the formulation. |

| Processing Conditions | Design of Experiments (DoE), PCA mdpi.com | Impacts microstructure, stability, drug release, and sensorial properties of topical formulations mdpi.com. | Essential for ensuring uniform dispersion of this compound, achieving desired viscosity, and maintaining product integrity over time. |

| Excipient Interactions | PCA, NMR Spectroscopy mdpi.com | Helps understand the interplay between excipients and active ingredients, affecting availability mdpi.com. | Important for evaluating how other ingredients in a formulation affect the performance and stability of this compound. |

| Overall Formulation Properties | Box-Behnken Design, Response Surface Methodology researchgate.netresearchgate.net | Used to optimize physical, sensory, and moisturizing properties of cosmetic formulations researchgate.net. | Applicable to tailoring this compound formulations for specific skin feel, hydration benefits, and aesthetic qualities. |

Biophysical Characterization of Cetyl Pca Interactions with Biological Interfaces

Membrane Interaction Studies of Cetyl-Chain Amphiphiles

Amphiphiles, characterized by a hydrophilic headgroup attached to one or more hydrophobic tails, can form various aggregates in hydrated systems, including micelles and liposomes, depending on factors such as molecular structure, temperature, concentration, and pressure. nih.gov Single-chain amphiphiles, like detergents, can disrupt membrane bilayers if present at sufficiently high concentrations, leading to the formation of mixed micelles that incorporate double-chain amphiphiles. libretexts.org The properties of liposomes, such as charge density, membrane fluidity, and permeability, are influenced by their lipid composition and size. libretexts.org

Studies on cationic amphipathic molecules, including those with cetyl chains like hexadecyltrimethylammonium bromide (CTAB), have investigated their interactions with bacterial and eukaryotic membranes. These studies highlight the ability of such compounds to interact with lipopolysaccharide-containing membranes. Differences in the kinetics of membrane permeabilization and selectivity for bacteria have been observed among different cationic amphipathic antimicrobials. researchgate.net

Modulation of Membrane Potential and Permeability

Synthetic amphiphiles have been developed to form ion channels in phospholipid bilayer membranes, demonstrating the ability to modulate the flow of ions across these barriers. google.com These synthetic structures can achieve selective membrane permeability, mimicking aspects of natural protein channels. google.com The insertion of these amphiphiles into bilayer membranes can be used to study the role of ion permeability in cellular functions. google.com

Research on quaternary ammonium (B1175870) compounds (QACs), which include cetyl-chain variants, has shown that the length of the acyl chain influences their ability to perturb membrane permeability. QACs with a C16 chain were found to be more effective at decreasing membrane permeability compared to their C12 analogues. researchgate.net The chemical nature of the ammonium head group had minimal impact on the permeability changes induced by C16-chain QACs. researchgate.net The insertion of QACs into lipidic bilayers is primarily driven by hydrophobic interactions. researchgate.net

Studies on polymerized vesicle membranes formed from amphiphiles have shown that polymerization can lead to a decrease in membrane fluidity and a reduction in membrane permeability to certain molecules, such as glucose. nih.gov

Alterations in Cellular Biophysical Signatures

The interaction of amphiphiles with cell membranes can lead to alterations in cellular biophysical signatures. For instance, cationic amphiphilic polymethacrylate (B1205211) derivatives (PMAs) have been shown to interact with bacterial membranes, potentially disrupting their integrity and functions. mdpi.com While the precise molecular mechanisms and intracellular targets may vary, these interactions can affect processes such as cell wall synthesis or cellular uptake of metabolites. mdpi.com

Studies using techniques like Principal Component Analysis (PCA) have been applied to analyze the effects of various factors, including the properties of vehicles, on the transdermal permeation of substances across membranes. researchgate.net PCA can help in understanding the key interactions and reducing the dimensionality of complex datasets in biophysical studies. figshare.comacs.org

Research on the toxicity of lipophilic phenolipids, some of which are cetyl derivatives, has indicated their ability to disrupt mitochondrial membrane potential in certain cell lines. mdpi.com This disruption can lead to increased reactive oxygen species and activation of programmed cell death. mdpi.com

Interfacial Studies of Cetyl PCA with Stratum Corneum Models

The stratum corneum (SC) is the outermost layer of the skin and plays a crucial role in the skin barrier function. jcadonline.comkarger.com It is often described as a "bricks and mortar" structure, where flattened keratinocytes (corneocytes) are embedded in an intercellular lipid matrix. jcadonline.comkarger.com This lipid matrix, primarily composed of ceramides, cholesterol, and free fatty acids, is vital for maintaining SC physiology and regulating water flux. jcadonline.com

This compound, as a cetyl ester of PCA, interacts with the skin's surface and integrates into its lipid bilayers, contributing to enhanced skin barrier function. Cetyl alcohol, a component of this compound, is known for its emollient properties, forming a protective barrier on the skin surface to retain moisture and prevent water loss, which aids in skin barrier repair. clinikally.com

Biophysical Measurements of Skin Barrier Function with Cetyl-Containing Formulations

Biophysical methods are employed to assess the impact of formulations on skin barrier function. Measurements such as electrical capacitance and transepidermal water loss (TEWL) are commonly used to evaluate skin hydration and the integrity of the barrier. medicaljournals.se Studies have investigated the influence of moisturizers containing various ingredients, including those with cetyl components, on skin capacitance. medicaljournals.se

Research has shown that formulations containing cetyl alcohol can contribute to improved skin barrier function. clinikally.com Cetyl palmitate, another cetyl ester, is utilized in skincare for its emollient properties, contributing to skin hydration by forming a protective barrier that reduces moisture loss and enhancing skin texture. specialchem.com Formulations containing cetyl palmitate have been shown to help restore the skin's natural barrier function. specialchem.com

Studies using techniques like confocal Raman microspectroscopy have investigated the influence of topically applied formulations on barrier-related parameters of the stratum corneum, such as hydration status, water binding, and lipid organization. researchgate.net These methods can reveal subtle differences in the effects of formulations on the SC. researchgate.net

Mechanisms of Interaction with Natural Moisturizing Factor Components

Natural Moisturizing Factor (NMF) is a collection of water-soluble, low-molecular-weight substances found within corneocytes that are crucial for maintaining SC hydration. jcadonline.commdpi.come-naturalne.pl NMF components, including amino acids, urea, and pyrrolidone carboxylic acid (PCA), are produced through the degradation of filaggrin. jcadonline.commdpi.com PCA, a key component of NMF, acts as a humectant, attracting and retaining moisture. mdpi.come-naturalne.pl

This compound, being a cetyl ester of PCA, combines the properties of PCA with a lipophilic cetyl chain. This structure suggests an interaction with both the aqueous and lipid phases within the stratum corneum. The PCA moiety can contribute to water fixation within the corneocytes, similar to endogenous PCA in NMF. e-naturalne.pl The cetyl chain, being lipophilic, can interact with the intercellular lipid matrix of the SC, potentially influencing its organization and barrier function.

Formulations containing PCA and other NMF components have been studied for their effects on skin hydration and barrier function. medicaljournals.seresearchgate.net The interaction of these exogenous NMF components with the endogenous NMF and the lipid matrix is believed to support the natural moisturizing mechanisms of the skin. researchgate.net While specific detailed research on the direct molecular interactions of this compound with individual NMF components at a biophysical level is limited in the provided search results, its structure suggests a synergistic effect where the PCA part enhances hydration and the cetyl part reinforces the lipid barrier.

Environmental Science Research on the Fate and Transformation of Cetyl Pca

Biodegradation Pathways and Mechanisms of Alkyl Pyrrolidone Carboxylates

Research on the biodegradation of related pyrrolidone derivatives, such as N-methylpyrrolidone (NMP), indicates that these compounds can undergo biodegradation. NMP, a cyclic amide, is reported to be rapidly biodegraded under aerobic conditions, although the specific metabolic pathway and enzymatic activities were not fully known until recently. nih.gov A study identified a six-gene cluster (nmpABCDEF) in the bacterium Alicycliphilus sp. strain BQ1 that encodes enzymes involved in NMP degradation. nih.gov This pathway involves the transformation of NMP to γ-N-methylaminobutyric acid, which is then metabolized further, potentially through deamination to succinate (B1194679) semialdehyde, which enters the Krebs cycle. nih.gov

While this provides a potential model for the biodegradation of the pyrrolidone ring structure, the presence of the long cetyl (hexadecyl) chain in Cetyl PCA would significantly influence its biodegradation compared to smaller, more soluble pyrrolidones like NMP. Long-chain aliphatic alcohols, from which the cetyl part of this compound is derived, are known to biodegrade exceptionally rapidly in the environment. researchgate.net However, the ester linkage and the pyrrolidone ring in this compound mean its degradation pathway would be more complex than that of a simple fatty alcohol. Biodegradation of polymers, which can involve ester linkages, often starts with the scission of the polymer backbone, influenced by factors like pH, water content, and the presence of enzymes. researchgate.net Enzymatic degradation, particularly in the environment, can occur at the surface of materials. researchgate.net

Ecofate and Environmental Partitioning in Aquatic and Terrestrial Systems

The environmental fate of a chemical is influenced by processes such as transfer and exchange between compartments (air, water, sediment/soil, biota) and degradation. libretexts.org Key properties affecting a chemical's partitioning include hydrophobicity, volatility, and degree of ionization. libretexts.org Hydrophobicity, the tendency of a substance to escape the aqueous phase, is primarily dependent on molecular size and polarity. libretexts.org

Given the long hydrocarbon chain, this compound is expected to be relatively hydrophobic. This hydrophobicity would likely lead to its partitioning to organic matter in soil and sediment rather than remaining dissolved in water. unirioja.es The octanol-water partition coefficient (Kow) is a key parameter used to describe the partitioning of a chemical between an organic phase (like organic matter) and water. libretexts.orgunirioja.es Chemicals with high Kow values tend to accumulate in organic compartments. While a specific Kow for this compound was not found, the presence of the C16 alkyl chain suggests a high Kow.

The fate of chemicals in the environment is complex and involves various physicochemical processes that control transport and reactivity. unirioja.es For hydrophobic organic compounds, sorption to organic matter in soil is a significant factor influencing their fate. unirioja.es

Methodologies for Assessing Environmental Degradation

Assessing the environmental degradation of chemicals involves various methodologies. Traditional approaches often focus on detecting chemicals and assessing the abundance and diversity of organisms in the environment. mdpi.com However, newer approaches, known as New Approach Methodologies (NAMs), are being developed to provide more mechanistic insights into chemical toxicity and environmental fate. mdpi.comresearchgate.net These include in silico approaches, in vitro cell-based assays, and 'omics' technologies. mdpi.comresearchgate.net

Analytical methods are crucial for detecting and quantifying environmental pollutants and their degradation products. alliedacademies.org These methods include spectroscopy (e.g., UV-Visible, Infrared, Mass Spectrometry), chromatography, and electrochemical techniques. alliedacademies.org Sample preparation, involving extraction, purification, and concentration, is a critical step before analysis. alliedacademies.org Challenges in environmental pollutant analysis include sample complexity, low concentrations of pollutants, and the chemical instability of some compounds. alliedacademies.org

Specific to biodegradation assessment, screening tests and simulation tests in water, sediment, and soil are employed to evaluate the extent and rate of degradation.

Application of Principal Component Analysis (PCA) in Environmental Data Assessment

Principal Component Analysis (PCA) is a statistical technique widely used in environmental data assessment. dlyj.ac.cne3s-conferences.orgresearchgate.netuu.nl PCA is a multivariate analysis tool that helps investigate the structure of a dataset and identify the underlying factors or components that explain the most variance in the data. dlyj.ac.cnleeds.ac.uk It transforms a set of potentially correlated variables into a smaller set of uncorrelated variables called principal components. uu.nlleeds.ac.uk

In environmental studies, PCA is applied to simplify complex datasets and identify patterns related to pollution, degradation, and environmental quality. dlyj.ac.cne3s-conferences.orgresearchgate.netuu.nl For instance, PCA has been used to assess soil contamination, identify major pollutants, and classify soil environmental quality based on various indicators. dlyj.ac.cn It can also be used for visualizing data in assessing transformed ecosystems and understanding the relationships between different environmental indicators. e3s-conferences.orguu.nl PCA helps in reducing the dimensionality of data while retaining most of the original variability, making it easier to interpret complex environmental datasets. leeds.ac.uk The application of PCA can aid in identifying the key variables contributing to environmental degradation and can be used in conjunction with other assessment methodologies. dlyj.ac.cnresearchgate.net

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for characterizing the physicochemical properties of Cetyl PCA in academic studies?

- Methodological Answer : Begin with spectroscopic techniques (e.g., FTIR, NMR) to identify functional groups and molecular structure . Combine chromatographic methods (HPLC, GC-MS) for purity assessment and quantification . For stability studies, use factorial design experiments to evaluate variables like temperature, pH, and solvent interactions, employing ANOVA for statistical validation . Report absolute values (e.g., degradation rates) alongside percentages to ensure reproducibility .

Q. How should researchers design a study to assess the interaction of this compound with lipid bilayers or biomimetic membranes?

- Methodological Answer : Use dynamic light scattering (DLS) and Langmuir-Blodgett troughs to measure changes in membrane fluidity and phase behavior . Include control systems (e.g., pure phospholipids) and replicate experiments to account for variability. Preprocess data using Hellinger transformations to address heteroscedasticity, followed by Principal Component Analysis (PCA) to reduce dimensionality and highlight key interactions .

Q. What protocols are critical for synthesizing and validating this compound derivatives in academic settings?

- Methodological Answer : Document synthesis steps with precise stoichiometric ratios, catalysts, and reaction conditions (e.g., temperature, solvent) . Validate new compounds via elemental analysis, mass spectrometry, and X-ray crystallography. For reproducibility, provide supplementary files detailing synthetic procedures and spectral data .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stability data for this compound across different solvent systems?

- Methodological Answer : Conduct meta-analysis of existing studies to identify confounding variables (e.g., solvent polarity, ionic strength). Use response surface methodology (RSM) to model stability under multifactorial conditions . Apply PCA to decouple correlated variables (e.g., pH and temperature) and identify dominant degradation pathways . Discuss limitations in current experimental setups (e.g., lack of controlled humidity) to propose standardized testing protocols .

Q. What advanced statistical approaches are suitable for optimizing this compound’s formulation in complex matrices (e.g., emulsions or nanoparticles)?

- Methodological Answer : Employ factorial design with interaction terms to evaluate synergistic effects of surfactants (e.g., Tween 80) and stabilizers . Use PCA to reduce formulation variables into interpretable components (e.g., "colloidal stability" vs. "release kinetics") . Validate models using leave-one-out cross-validation and report eigenvalues to justify axis retention .

Q. How can researchers address the dual-zero problem when analyzing this compound’s ecological or toxicological datasets?

- Methodological Answer : Apply transformation-based PCA (tb-PCA) with Hellinger or chord transformations to mitigate Euclidean distance biases in sparse datasets . Use scree plots to determine significant axes and balance contribution circles (radius = √(d/p)) to assess variable importance . Compare results with non-metric multidimensional scaling (NMDS) for robustness checks.

Methodological Best Practices

Q. What criteria should guide the inclusion of this compound data in academic publications to ensure reproducibility?

- Methodological Answer :

- Data Reporting : Provide raw datasets (e.g., spectral peaks, chromatograms) in supplementary materials .

- Statistical Transparency : Disclose all preprocessing steps (normalization, outlier removal) and statistical software (e.g., STATISTICA, R packages) .

- Ethical Compliance : Address safety protocols (e.g., handling of volatile solvents) and ethical review board approvals .

Q. How can researchers structure a discussion section to contextualize this compound findings within broader scientific debates?

- Methodological Answer : Contrast results with prior studies (e.g., conflicting stability outcomes) and propose mechanisms (e.g., solvent polarity effects) . Use PCA biplots to visualize correlations between variables and hypothesize molecular interactions . Explicitly state limitations (e.g., in vitro vs. in vivo extrapolation) and suggest interdisciplinary approaches (e.g., molecular dynamics simulations) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.